13-Oxo-Cobicistat
Description
However, Cobicistat (GS-9350), a well-characterized pharmacokinetic enhancer, is extensively documented. Cobicistat is a structural analog of ritonavir but lacks intrinsic antiviral activity. It inhibits cytochrome P450 3A (CYP3A) enzymes, thereby boosting the plasma concentrations of co-administered antiretroviral drugs like HIV protease inhibitors . Its chemical structure includes a thiazole core, morpholine, and isopropyl groups, with the molecular formula C₄₀H₅₃N₇O₅S₂ and a molecular weight of 776.03 g/mol .
Properties
Molecular Formula |
C₄₀H₅₁N₇O₆S₂ |
|---|---|
Molecular Weight |
790.01 |
Synonyms |
Thiazol-5-ylmethyl ((2R,5R)-5-((S)-2-(3-(2-Isopropylthiazole-4-carbonyl)-3-methylureido)-4-morpholinobutanamido)-1,6-diphenylhexan-2-yl)carbamate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct comparisons between 13-Oxo-Cobicistat and other compounds. However, Cobicistat can be contrasted with structurally or functionally related molecules:
Cobicistat vs. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid (HA-6065)
| Parameter | Cobicistat | 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid |
|---|---|---|
| Primary Use | HIV treatment (CYP3A inhibition) | Scientific research (steroid derivative) |
| Molecular Formula | C₄₀H₅₃N₇O₅S₂ | C₂₀H₃₀N₂O₃ |
| Hazard Profile | Low risk (no significant hazards) | Limited data; requires standard lab precautions |
| Key Functional Groups | Thiazole, morpholine, carbamate | Azasteroid, ketone, carboxylic acid |
| Source | Gilead Sciences (pharmaceutical) | Combi-Blocks, Inc. (research chemical) |
Cobicistat vs. 13-Oxo-9,11-tridecadienoic Acid
| Parameter | Cobicistat | 13-Oxo-9,11-tridecadienoic Acid |
|---|---|---|
| Structure | Complex heterocyclic | Linear fatty acid derivative with conjugated diene |
| Molecular Weight | 776.03 g/mol | 224.30 g/mol |
| Applications | Antiretroviral booster | Potential use in lipid metabolism studies |
| Spectral Data | NMR, HRMS (referenced in guidelines) | Limited spectral data in evidence |
Cobicistat vs. MAPK14-Binding Compounds
Cobicistat demonstrates strong binding to MAPK14 (mitogen-activated protein kinase 14), a target implicated in inflammatory pathways. Computational models highlight multi-faceted interactions, including hydrogen bonding and hydrophobic contacts (Fig. 4A in ). Similar compounds (C1, C2, C3) with MAPK14 affinity lack structural details in the evidence but may share pharmacophoric features like hydrogen bond acceptors and aromatic moieties .
Key Research Findings and Data Gaps
- Cobicistat’s Stability : Requires storage at controlled temperatures (2–8°C) and protection from moisture, per pharmaceutical guidelines .
- Synthetic Challenges : Isotopic labeling (e.g., ¹³C) for metabolic studies is feasible but requires specialized protocols to avoid steric interference during synthesis .
Data Gaps :
No direct evidence for 13-Oxo-Cobicistat’s structure, synthesis, or bioactivity.
Limited comparative pharmacokinetic data between Cobicistat and azasteroids or fatty acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
